molecular formula C20H20ClN3O4 B11376415 2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11376415
M. Wt: 401.8 g/mol
InChI Key: XHTUSDBBLWMXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both chlorophenoxy and propoxyphenyl groups in its structure imparts unique chemical properties that make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves a multi-step process:

    Formation of 2-(2-chlorophenoxy)propanoic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-(4-propoxyphenyl)-1,2,5-oxadiazole: This step involves the cyclization of 4-propoxybenzonitrile with hydrazine hydrate and an oxidizing agent like hydrogen peroxide.

    Coupling Reaction: The final step is the coupling of 2-(2-chlorophenoxy)propanoic acid with 4-(4-propoxyphenyl)-1,2,5-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agricultural Chemistry: Possible application as a herbicide or pesticide due to its unique chemical properties.

    Materials Science: Use in the synthesis of novel polymers or materials with specific properties such as thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
  • **2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Uniqueness

2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H20ClN3O4/c1-3-12-26-15-10-8-14(9-11-15)18-19(24-28-23-18)22-20(25)13(2)27-17-7-5-4-6-16(17)21/h4-11,13H,3,12H2,1-2H3,(H,22,24,25)

InChI Key

XHTUSDBBLWMXOK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.